Propylhexedrine
Übersicht
Beschreibung
Propylhexedrin ist eine organische Verbindung, die zur Klasse der Alkylamine gehört. Es wird üblicherweise unter dem Markennamen Benzedrex verkauft und hauptsächlich als topisches Nasenspray verwendet . Propylhexedrin wurde erstmals 1949 medizinisch eingesetzt und wird seitdem hauptsächlich in den Vereinigten Staaten verwendet . Seine Hauptindikationen sind die Linderung von Verstopfung aufgrund von Erkältungen, Allergien und allergischer Rhinitis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Propylhexedrin kann durch katalytische Hydrierung von Methamphetamin synthetisiert werden. Der Prozess beinhaltet die Reduktion des aromatischen Rings von Methamphetamin zu einem Cyclohexanring, wodurch Propylhexedrin gebildet wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Propylhexedrin durch einen ähnlichen Hydrierungsprozess hergestellt, wobei Katalysatoren wie Palladium oder Platin auf Kohlenstoff verwendet werden. Die Reaktion wird typischerweise unter hohem Druck und hoher Temperatur durchgeführt, um eine vollständige Reduktion des aromatischen Rings sicherzustellen .
Wirkmechanismus
Target of Action
Propylhexedrine primarily targets the norepinephrine, dopamine, and serotonin (5HT) transporters . It also interacts with the Synaptic vesicular amine transporter and the Trace amine-associated receptor 1 .
Mode of Action
This compound causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow . This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse . It also antagonizes the action of VMAT2, causing the release of more neurotransmitters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitters norepinephrine, dopamine, and serotonin . By reversing the flow of these neurotransmitters, this compound increases their availability in the synapse, enhancing neurotransmission .
Pharmacokinetics
It is known that the compound is used in nasal decongestant inhalers, suggesting that it is absorbed through the nasal mucosa .
Biochemische Analyse
Biochemical Properties
Propylhexedrine plays a significant role in biochemical reactions by acting as a norepinephrine and dopamine releaser in the central nervous system. It interacts with various biomolecules, including synaptic vesicular amine transporters and trace amine-associated receptors . The interaction with these transporters causes the release of neurotransmitters such as norepinephrine, dopamine, and serotonin from vesicles into the cytoplasm and subsequently into the synapse . This release leads to physiological effects such as increased heart rate, blood pressure, and bronchodilation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s action on norepinephrine and dopamine transporters results in increased levels of these neurotransmitters in the synaptic cleft, which can affect neuronal signaling and communication . Additionally, this compound’s impact on serotonin transporters can influence mood and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects by causing the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow . This inversion leads to the release of these neurotransmitters from vesicles into the cytoplasm and from the cytoplasm into the synapse . This compound also antagonizes the action of vesicular monoamine transporter 2 (VMAT2), resulting in the release of more neurotransmitters . These interactions contribute to the compound’s stimulant effects and its ability to relieve nasal congestion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 4 hours, indicating that its effects are relatively short-lived . Long-term exposure to this compound may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can provide temporary relief from nasal congestion and stimulate the central nervous system . At high doses, this compound can cause toxic or adverse effects, including increased heart rate, hypertension, and hyperglycemia . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis . These metabolic processes result in the formation of various metabolites, such as northis compound, cyclohexylacetoxime, cyclohexylacetone, and 4-hydroxythis compound . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function . This compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence this compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylhexedrine can be synthesized through the catalytic hydrogenation of methamphetamine. The process involves the reduction of the aromatic ring of methamphetamine to a cyclohexane ring, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar hydrogenation process, utilizing catalysts such as palladium or platinum on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the aromatic ring .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propylhexedrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Propylhexedrin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: Propylhexedrin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung verschiedener Derivate, abhängig vom verwendeten Substituenten.
Wissenschaftliche Forschungsanwendungen
Propylhexedrin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese anderer Verbindungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Freisetzung von Neurotransmittern und die Interaktion von Rezeptoren.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Nasenverstopfung und anderen Atemwegserkrankungen.
Industrie: Wird bei der Herstellung von Nasenspray-Inhalatoren verwendet.
Wirkmechanismus
Propylhexedrin wirkt als Alpha-Adrenozeptor-Agonist und stimuliert Alpha-Adrenozeptoren in der Nasenschleimhaut und den Arteriolen, um eine Vasokonstriktion zu bewirken, die zu einer Nasenentlastung führt . Es bewirkt auch, dass die Transporter für Noradrenalin, Dopamin und Serotonin ihre Flussrichtung umkehren, was zur Freisetzung dieser Neurotransmitter aus den Vesikeln in das Zytoplasma und vom Zytoplasma in die Synapse führt . Zusätzlich antagonisiert es die Wirkung von VMAT2, wodurch mehr Neurotransmitter freigesetzt werden .
Vergleich Mit ähnlichen Verbindungen
Propylhexedrin ähnelt in seiner chemischen Struktur Phenylethylaminen, die im Kern vieler Spurenamine und sympathomimetischer Medikamente vorkommen . Der Hauptunterschied besteht im Vorhandensein einer alicyclischen Cyclohexylgruppe anstelle der aromatischen Phenylgruppe eines Phenethylamins . Ähnliche Verbindungen umfassen:
- Cyclopentamin
- Methylhexanamin
- Tuaminoheptan
- Amphetamin
- Methamphetamin
Propylhexedrin ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, als Nasenspray mit weniger Auswirkungen auf das zentrale Nervensystem im Vergleich zu Amphetaminen zu wirken .
Biologische Aktivität
Propylhexedrine, an alkylamine compound primarily used as a topical nasal decongestant, exhibits significant biological activity through its mechanisms as an adrenergic agonist and a norepinephrine-dopamine releasing agent. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and case studies associated with this compound.
This compound primarily acts as an alpha-adrenergic agonist , leading to vasoconstriction in nasal blood vessels and subsequent reduction in mucosal swelling, thereby alleviating nasal congestion. At therapeutic doses, it is effective in treating symptoms associated with colds and allergies. However, at higher doses, it exhibits stimulant effects similar to those of amphetamines by releasing norepinephrine and dopamine in the central nervous system (CNS) .
Key Mechanisms:
- Adrenergic Agonism: Causes vasoconstriction and reduces nasal congestion.
- Norepinephrine-Dopamine Releasing Agent (NDRA): Increases levels of norepinephrine and dopamine, leading to heightened alertness and potential euphoria.
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Enhances monoamine release.
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Increases neurotransmitter availability in the synapse .
Pharmacokinetics
This compound is administered primarily via inhalation, with rapid absorption leading to peak plasma concentrations within 30 minutes. The compound's half-life is variable but generally ranges from 2 to 4 hours. Notably, this compound can lead to false positives for other amphetamines on drug screening tests due to its structural similarities .
Clinical Implications and Adverse Effects
While this compound is effective for nasal congestion relief, its misuse has raised significant health concerns. The FDA has documented numerous cases of abuse, leading to severe adverse effects including:
- Neurological Issues: Reports of brainstem dysfunction and transient diplopia following intravenous abuse have been noted .
- Cardiovascular Risks: Increased heart rate, hypertension, and myocardial infarction are documented complications of misuse .
- Psychological Effects: Users may experience psychosis, agitation, hallucinations, and anxiety .
Case Study 1: Neurological Deficits
A report detailed two cases of brainstem dysfunction following intravenous abuse of this compound. Patients exhibited transient diplopia and other neurological deficits that persisted for months. MRI findings indicated vasogenic edema likely due to vasospasm .
Case Study 2: Abuse Patterns
Between 2000 and 2019, U.S. poison control centers recorded 460 cases related to this compound abuse. Among these cases, severe outcomes included 21 life-threatening events and nine fatalities attributed directly or indirectly to this compound misuse .
Summary of Findings
Aspect | Details |
---|---|
Primary Use | Nasal decongestant (Benzedrex®) |
Mechanism | Alpha-adrenergic agonist; NDRA |
Pharmacokinetics | Rapid absorption; half-life 2-4 hours |
Adverse Effects | Neurological dysfunction; cardiovascular events; psychological disturbances |
Abuse Cases (2000-2019) | 460 reported cases; 21 severe outcomes; 9 deaths |
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRIVQIOJSSCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1007-33-6 (hydrochloride) | |
Record name | Propylhexedrine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023526 | |
Record name | (+/-) Propylhexedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propylhexedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters. | |
Record name | Propylhexedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101-40-6, 3595-11-7 | |
Record name | Propylhexedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylhexedrine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylhexedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propylhexedrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-) Propylhexedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylhexedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,α-dimethylcyclohexaneethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLHEXEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQU92IU8LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propylhexedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.